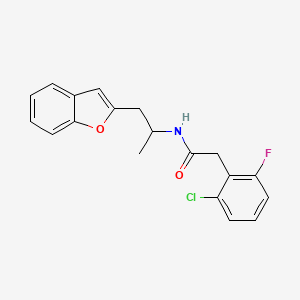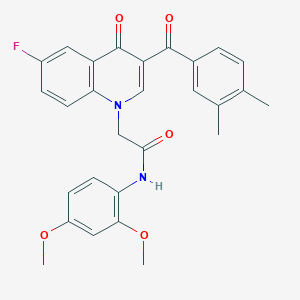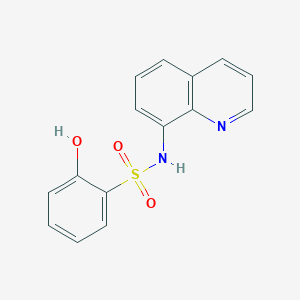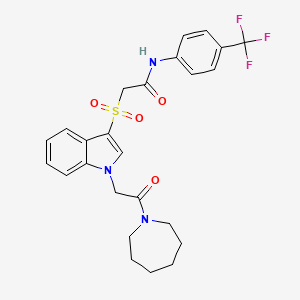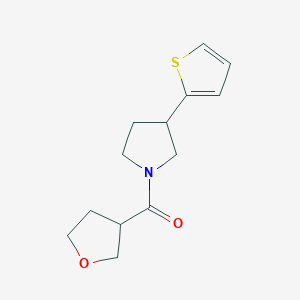![molecular formula C20H15ClN6O4 B2711141 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(4-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide CAS No. 872590-76-6](/img/structure/B2711141.png)
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(4-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups and structural features that are common in organic chemistry. The benzo[d][1,3]dioxol-5-ylmethyl group is a type of aromatic ether that is often found in natural products and pharmaceuticals . The 3-(4-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl group is a heterocyclic compound that contains nitrogen and oxygen atoms, which can participate in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The benzo[d][1,3]dioxol-5-ylmethyl group would contribute to the aromaticity of the molecule, while the triazolopyrimidinyl group would introduce heteroatoms that could participate in hydrogen bonding and other intermolecular interactions .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the benzo[d][1,3]dioxol-5-ylmethyl group can participate in electrophilic aromatic substitution reactions, while the triazolopyrimidinyl group can undergo reactions with nucleophiles at the carbonyl carbon .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The compound has been a focus of research for the synthesis of various heterocyclic compounds, demonstrating its utility in creating innovative molecules with potential biological activities. For instance, studies have shown that derivatives of this compound can be synthesized for potential use as antiasthma agents, highlighting the compound's significance in developing novel therapeutic agents (J. Medwid et al., 1990). Furthermore, its use in the synthesis of triazolopyrimidines and other fused heterocyclic compounds indicates its versatility in chemical syntheses, contributing to the expansion of medicinal chemistry (A. El-Agrody et al., 2001).
Potential Biological Activities
Research into the biological activities of compounds synthesized using N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(4-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide has yielded promising results. Some studies have focused on assessing the insecticidal activity of such compounds, demonstrating their effectiveness against pests like the cotton leafworm, Spodoptera littoralis, which suggests potential applications in agricultural pest management (A. Fadda et al., 2017).
Antimicrobial and Antioxidant Properties
Compounds derived from N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(4-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide have also been explored for their antimicrobial and antioxidant properties. Research has shown that these compounds possess significant antimicrobial activity against a range of bacterial and fungal pathogens, as well as antioxidant properties, indicating their potential for use in treating infections and protecting against oxidative stress (V. P. Gilava et al., 2020).
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(4-chlorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN6O4/c21-13-2-4-14(5-3-13)27-19-18(24-25-27)20(29)26(10-23-19)9-17(28)22-8-12-1-6-15-16(7-12)31-11-30-15/h1-7,10H,8-9,11H2,(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMHAXSVMDDLXDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CN3C=NC4=C(C3=O)N=NN4C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(4-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

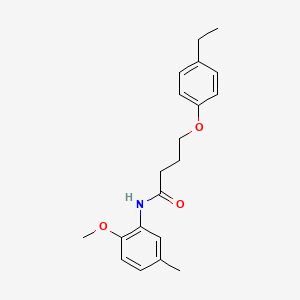
![3-(2-fluorobenzyl)-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2711060.png)
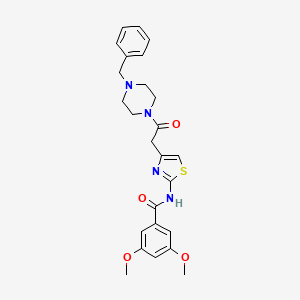
![(3R)-Spiro[1,2-dihydroindene-3,3'-morpholine]](/img/structure/B2711062.png)
![2-(2-Chlorophenyl)-1-{3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one](/img/structure/B2711064.png)
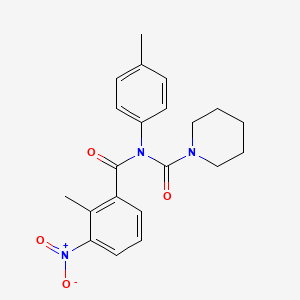


![2-(Pyridin-3-yl)-5-(4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)-1,3,4-oxadiazole](/img/structure/B2711071.png)
